Product packaging for (S)-2'-Deoxyadenosine 5'-P''-ester with thiotriphosphoric acid ((HO)2P(O)OP(O)(OH)OP(S)(OH)2)(Cat. No.:CAS No. 80875-87-2)

(S)-2'-Deoxyadenosine 5'-P''-ester with thiotriphosphoric acid ((HO)2P(O)OP(O)(OH)OP(S)(OH)2)

Cat. No.: B3434152
CAS No.: 80875-87-2
M. Wt: 507.25 g/mol
InChI Key: CCPIKNHZOWQALM-SQJSSBPESA-N
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Description

Contextualization within Nucleotide Analog Research and Thiophosphate Chemistry

Nucleotide analogs are synthetic compounds that mimic the structure of natural nucleotides but possess chemical modifications. These modifications can occur in the base, sugar, or phosphate (B84403) moieties, leading to altered interactions with enzymes and nucleic acids nih.gov. Thiophosphate chemistry involves the substitution of an oxygen atom with a sulfur atom in the phosphate group. This substitution can create chiral centers at the phosphorus atom (specifically at the alpha-phosphorus in the case of nucleotide alpha-thiotriphosphates), resulting in diastereomeric forms (Sp and Rp). The introduction of a sulfur atom can affect the acidity of the phosphate group, alter its interaction with metal ions, and influence its susceptibility to enzymatic hydrolysis.

Datpalphas is a deoxyadenosine (B7792050) thiotriphosphate, specifically modified at the alpha-phosphate. This places it within the realm of both deoxyribonucleotide analogs and thiophosphate chemistry. The presence of the sulfur atom at the alpha-phosphate makes it a valuable probe for studying the stereochemical course of nucleotidyl transfer reactions catalyzed by enzymes such as DNA polymerases. The thiophosphate linkage can also confer resistance to certain nucleases, a property that has been exploited in various molecular biology techniques.

Historical Trajectory and Evolution of Datpalphas as a Molecular Probe and Substrate in Biochemical Studies

The historical use of nucleoside alpha-thiotriphosphates, including dATPαS, dates back to early work in the 1970s aimed at probing the stereochemical details of enzyme interactions with triphosphates. A significant early application of dATPαS involved its incorporation into DNA by DNA polymerases. This incorporation resulted in phosphorothioate (B77711) internucleotide linkages within the DNA strand. A key finding was that these phosphorothioate linkages, depending on their stereochemistry, could render the DNA resistant to digestion by certain exonucleases, such as exonuclease III. This property was utilized to develop methods for asymmetrically blocking the digestion of DNA fragments, which was valuable for DNA sequencing and manipulation techniques.

Over time, the application of dATPαS expanded beyond DNA modification and exonuclease resistance studies. It has been employed as a substrate and probe in the study of various enzymes, including different DNA polymerases to understand their substrate specificity and mechanism nih.gov. Datpalphas has also found use in the characterization of purinergic receptors, such as the P2Y1 receptor, where radiolabeled dATPαS has served as a tool for receptor binding studies nih.gov. Furthermore, it has been utilized in the development and improvement of molecular techniques like pyrosequencing, although alternative analogs have also been explored to address specific limitations. Its evolution reflects a broader trend in biochemistry to use modified nucleotides to gain deeper insights into biological processes at the molecular level.

Scientific Rationale and Fundamental Research Significance of Datpalphas Investigations in Molecular Biology and Enzymology

The scientific rationale behind using Datpalphas stems from its ability to act as a functional analog of dATP while possessing distinct chemical features due to the thiophosphate modification. These features make it particularly useful for several key areas of research:

Enzyme Mechanism Studies: The stereochemistry at the alpha-phosphorus of dATPαS allows researchers to investigate the stereochemical course of phosphoryl transfer reactions catalyzed by enzymes like DNA polymerases. By determining which diastereomer (Sp or Rp) is incorporated and the configuration of the resulting phosphorothioate linkage, insights into the enzyme's active site and catalytic mechanism can be gained.

Probing Enzyme-Substrate Interactions: The altered electronic and steric properties introduced by the sulfur atom can affect the binding affinity and catalytic turnover of enzymes. Studying the kinetics of enzymes with dATPαS compared to dATP can reveal details about the enzyme's interaction with the triphosphate moiety nih.gov.

Developing Nuclease-Resistant Nucleic Acids: The resistance of phosphorothioate linkages to degradation by certain nucleases is a significant property. This has been fundamental in developing strategies for protecting DNA from enzymatic cleavage, which is important in techniques involving DNA manipulation and in the design of stabilized nucleic acid molecules.

Molecular Probes and Assays: Radiolabeled dATPαS has been used as a tracer in binding assays to study receptors, providing information about ligand-receptor interactions nih.gov. Its incorporation into DNA can also serve as a marker for newly synthesized DNA or for specific enzymatic activities.

Optimization of Molecular Techniques: While sometimes presenting challenges, the behavior of dATPαS in techniques like pyrosequencing has contributed to the understanding and refinement of these methods.

The fundamental research significance of Datpalphas investigations lies in their contribution to understanding the detailed mechanisms of DNA replication, repair, and modification, as well as the function of nucleotide-binding proteins and receptors. By providing a chemically distinct yet functionally relevant analog of dATP, Datpalphas has facilitated numerous studies that have advanced our knowledge in molecular biology and enzymology.

Summary of Key Research Applications of Datpalphas

Application AreaSpecific Use CasesRelevant Enzymes/Targets
Enzyme Mechanism StudiesInvestigating stereochemistry of phosphoryl transferDNA Polymerases nih.gov
Nucleic Acid ModificationIntroducing nuclease-resistant phosphorothioate linkages into DNADNA Polymerases (e.g., E. coli DNA Pol I)
Nuclease Activity StudiesProbing exonuclease activity and developing digestion strategiesExonuclease III
Receptor Binding StudiesRadiolabeling and binding assaysP2Y1 Receptor nih.gov
Development of Molecular TechniquesSubstrate in techniques like Pyrosequencing (with considerations for optimization)DNA Polymerases, Apyrase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O11P3S B3434152 (S)-2'-Deoxyadenosine 5'-P''-ester with thiotriphosphoric acid ((HO)2P(O)OP(O)(OH)OP(S)(OH)2) CAS No. 80875-87-2

Properties

CAS No.

80875-87-2

Molecular Formula

C10H16N5O11P3S

Molecular Weight

507.25 g/mol

IUPAC Name

[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7?,29?/m0/s1

InChI Key

CCPIKNHZOWQALM-SQJSSBPESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Synthetic and Enzymatic Derivation of Datpalphas

Established Enzymatic Synthesis Methodologies for Datpalphas Diastereomers (Sp and Rp)

Enzymatic synthesis provides a route to specifically produce the Sp and Rp diastereomers of dATPalphaS. Studies have demonstrated the enzymatic synthesis of dATPalphaS diastereomers with high purity, exceeding 98%. researchgate.netresearchgate.netnih.gov This typically involves the use of specific enzymes, such as DNA polymerases, which can incorporate modified nucleotides into a growing nucleic acid chain. researchgate.netresearchgate.netnih.gov

For instance, wild-type polymerase beta (Pol beta) from rat brain has been shown to incorporate both Sp- and Rp-dATPalphaS in the presence of Mg²⁺, although the Sp isomer is preferred. researchgate.netnih.gov The stereoselectivity of this incorporation, defined by the (kpol/Kd)(Sp)/(kpol/Kd)(Rp) ratio, was found to be 57.5 with Mg²⁺. researchgate.netnih.gov This indicates a significant preference for the Sp diastereomer during the polymerization reaction catalyzed by wild-type Pol beta under these conditions. The stereoselectivity can be influenced by the presence of different metal ions; for example, substituting Mg²⁺ with Mn²⁺ or Cd²⁺ resulted in decreased Sp/Rp ratios of 7.6 and 21, respectively. researchgate.netnih.gov

Other enzymatic systems have also been explored for the synthesis of thiophosphate analogs. For example, Escherichia coli biosynthetic enzymes like pantothenate kinase (CoaA, PanK), phosphopantetheine adenylyltransferase (CoaD, PPAT), and dpCoA kinase (CoaE, DPCK) have been utilized to synthesize thiophosphate analogs of CoA and its precursors. mdpi.comresearchgate.net While these examples focus on CoA analogs, the principle of using enzymes to introduce thiophosphate moieties is relevant to the enzymatic synthesis of nucleoside thiophosphates like dATPalphaS. Specifically, the PPAT-catalyzed reaction has been shown to accept (Sp)-α-S-ATP, leading to the formation of thiophosphate analogs with likely Rₚ configuration at the α-phosphorus due to inversion of stereochemical configuration during the in-line displacement mechanism. mdpi.com

Stereoselective Production and Purification Techniques of Datpalphas Isomers

The stereoselective production of dATPalphaS isomers is often achieved through enzyme-catalyzed reactions that inherently favor the formation of one diastereomer over the other, as seen with DNA polymerase beta. researchgate.netnih.gov To obtain highly pure individual isomers, these enzymatic synthesis methods are coupled with effective purification techniques.

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purifying thiophosphate analogs, including those synthesized enzymatically. mdpi.comresearchgate.net This technique separates compounds based on their hydrophobicity. Thiophosphate analogs generally exhibit increased retention times during RP-HPLC compared to their natural counterparts, indicating increased lipophilicity. researchgate.net

For separating diastereomers, chromatography, particularly HPLC, is a key technique. nih.govresearchgate.net While separating diastereomers in oligonucleotides with multiple phosphorothioate (B77711) linkages can be challenging, separation of diastereomers with a single phosphorothioate modification, such as the Sp and Rp isomers of dATPalphaS, is achievable. nih.govresearchgate.netacs.org Following chromatographic separation, products are often obtained as salts, such as triethylammonium (B8662869) (TEA) salts. mdpi.com

Theoretical Considerations in the Chemical and Biocatalytic Synthesis of Thiophosphate Analogs

The synthesis of thiophosphate analogs, both chemically and biocatalytically, involves the introduction of a sulfur atom into a phosphate (B84403) linkage. In the case of nucleoside thiotriphosphates like dATPalphaS, the sulfur is typically introduced at the alpha-phosphate, creating a chiral center at the phosphorus.

Chemical synthesis methods often involve the activation of a thiophosphate reagent followed by reaction with a nucleoside diphosphate. A classical approach for the chemical synthesis of γ-thiophosphate analogs of nucleoside triphosphates involves the activation of S-2-carbamoylethyl thiophosphate by diphenyl phosphorochloridate. biorxiv.orgresearchgate.net While this specific method is described for γ-thiophosphates, similar strategies involving activated thiophosphate species can be adapted for the synthesis of α-thiophosphates. More recent chemical synthesis approaches for nucleoside oligophosphates and their phosphorothioate analogs have utilized protected phosphoramidites and subsequent sulfurization. nih.govbiorxiv.orgacs.org Stereocontrolled chemical synthesis of phosphorothioates can be achieved using specific chiral auxiliaries or building blocks like O-(2-Thio-1,3,2-oxathia(selena)phospholanes). acs.orggoogle.comacs.org

Biocatalytic synthesis leverages the specificity of enzymes to control the position of the thiophosphate modification and, in many cases, the stereochemical outcome at the phosphorus center. Enzymes like kinases and adenylyltransferases involved in nucleotide metabolism can be employed or engineered to accept thiophosphate-modified substrates or incorporate thiophosphate groups. mdpi.comresearchgate.netmdpi.comnih.gov The stereoselectivity observed in enzymatic reactions, such as the preference of Pol beta for the Sp isomer of dATPalphaS, is a result of the enzyme's active site architecture and mechanism. researchgate.netnih.gov Theoretical considerations in biocatalytic synthesis involve understanding enzyme-substrate interactions, transition state stabilization, and the reaction pathway to predict and control the stereochemical outcome.

Methodologies for Assessing Purity and Isomeric Composition of Datpalphas Preparations

Accurate assessment of the purity and isomeric composition of Datpalphas preparations is critical for their use in research and applications. A combination of analytical techniques is typically employed.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and anion-exchange chromatography (AEX), is widely used for analyzing the purity of nucleotide analogs. acs.orgoup.com RP-HPLC can separate components based on hydrophobicity, while AEX separates based on charge. These methods can be used to identify and quantify impurities, including truncated sequences or other modified species. acs.orgoup.com While HPLC can sometimes separate diastereomers, achieving complete separation can be challenging, especially with multiple phosphorothioate linkages. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure and assessing the purity and isomeric composition of thiophosphate analogs. mdpi.comresearchgate.netnih.govbiorxiv.orgulb.ac.bechemrxiv.orggoogle.comacs.org Both ¹H NMR and ³¹P NMR are particularly informative. The ³¹P nucleus is especially sensitive to the chemical environment of the phosphate group and can provide distinct signals for different phosphate moieties and for the Sp and Rp diastereomers due to their different electronic environments. nih.govacs.org The chemical shifts in ³¹P NMR spectra are characteristic of the type and position of the phosphorus atom and the presence of sulfur substitution. nih.govacs.org NMR can also be used to assess the concentration and purity of compounds, particularly those lacking a chromophore suitable for UV-Vis spectroscopy. ulb.ac.bechemrxiv.org

Mass spectrometry (MS), including high-resolution mass spectrometry (HR-MS) and electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight and identity of the synthesized compounds and to detect impurities. mdpi.comresearchgate.netnih.govoup.comgoogle.com LC-MS, which couples liquid chromatography with mass spectrometry, provides both separation and mass analysis, offering a powerful tool for comprehensive analysis of purity and identification of impurities. nih.govoup.com

For thiophosphate analogs, assessing purity by methods like LC-MS can be complicated by their high polarity and lack of strong chromophores, making NMR a valuable complementary technique for purity assessment. ulb.ac.bechemrxiv.org

Molecular Mechanisms and Enzyme Interactions of Datpalphas

Interactions with DNA Polymerases and Nucleic Acid Synthesis Machinery

Datpalphas, chemically known as 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) (dATPαS), is a nucleotide analog that serves as a critical tool for probing the mechanisms of DNA synthesis. Its structure, featuring a sulfur atom replacing a non-bridging oxygen on the α-phosphate, allows for the formation of a nuclease-resistant phosphorothioate (B77711) linkage in the DNA backbone. This property, combined with its stereoisomeric nature (existing as Sp and Rp diastereomers), makes it an invaluable substrate in detailed kinetic and structural studies of DNA polymerases.

Pre-steady-state kinetic analysis is a powerful method used to dissect the individual steps of the enzymatic cycle, providing precise measurements of rate constants for substrate binding, conformational changes, chemistry, and product release. nih.gov This approach has been instrumental in understanding the incorporation of dATPαS. Such analyses typically involve rapid quench-flow techniques to capture the fast kinetics of single nucleotide incorporation events. researchgate.net34.237.233

Different DNA polymerases exhibit distinct efficiencies and stereoselectivities when incorporating dATPαS.

E. coli DNA Polymerase I (Pol I): As one of the first and most studied polymerases, Pol I is known to participate in DNA repair and the processing of Okazaki fragments. wikipedia.orgnih.gov Early research demonstrated that Pol I from E. coli preferentially incorporates the Sp diastereomer of dATPαS. trilinkbiotech.com This selective incorporation occurs with an inversion of configuration at the phosphorus atom, resulting in a phosphorothioate linkage in the Rp configuration within the newly synthesized DNA strand. trilinkbiotech.com

DNA Polymerase Beta (Pol β): This vertebrate enzyme is a key component of the base excision repair pathway. wikipedia.orgmdpi.com Pre-steady-state kinetic analyses have been conducted to determine its stereoselectivity toward the Rp and Sp isomers of dATPαS. nih.gov Studies using rat brain Pol β revealed that the wild-type enzyme can incorporate both isomers but shows a strong preference for the Sp-dATPαS diastereomer in the presence of magnesium ions. nih.gov

Divalent metal ions are essential cofactors for DNA polymerase activity, playing crucial roles in catalysis by coordinating the incoming nucleotide and the primer's 3'-hydroxyl group. researchgate.netnih.gov The choice of metal ion can significantly alter the stereoselectivity of dATPαS incorporation.

In studies with wild-type DNA Polymerase β, the stereoselectivity, defined as the ratio of incorporation efficiency [(kpol/Kd)Sp / (kpol/Kd)Rp], was highest with Mg²⁺. nih.gov When Mg²⁺ was replaced by other divalent cations, this selectivity was markedly reduced.

With Mg²⁺ , the Sp isomer was overwhelmingly preferred, with a stereoselectivity ratio (Sp/Rp) of 57.5. nih.gov

With Mn²⁺ , the selectivity decreased significantly to a ratio of 7.6. nih.gov Mn²⁺ is known to generally reduce the base discrimination of polymerases. nih.govaimspress.com

With Cd²⁺ , the selectivity ratio was 21, indicating a preference for the Sp isomer that was intermediate between that observed with Mg²⁺ and Mn²⁺. nih.gov

These findings demonstrate that the geometry of the metal ion coordination sphere within the polymerase active site is a critical determinant of stereoisomer discrimination. nih.gov

Table 1: Influence of Divalent Metal Ions on the Stereoselectivity of dATPαS Incorporation by Wild-Type DNA Polymerase β
Divalent Metal IonStereoselectivity Ratio (Sp/Rp)Reference
Mg²⁺57.5 nih.gov
Mn²⁺7.6 nih.gov
Cd²⁺21 nih.gov

Site-directed mutagenesis allows researchers to probe the function of specific amino acid residues in the enzyme's active site. neb.comthermofisher.com To investigate the structural basis of stereoselectivity in DNA Polymerase β, a mutant was created where aspartate at position 276 was replaced with arginine (D276R). nih.gov This mutation was designed to introduce a potential new hydrogen bonding interaction with the incoming nucleotide. nih.gov

The kinetic analysis of the D276R mutant revealed a significant relaxation of stereoselectivity for dATPαS incorporation compared to the wild-type enzyme. nih.gov Furthermore, the D276R mutant displayed a five-fold higher reactivity towards the Rp-dATPαS isomer than the wild-type enzyme, suggesting its potential utility for specifically incorporating Rp-dNTPαS analogs into DNA. nih.gov

Table 2: Effect of D276R Mutation on Pol β Stereoselectivity with Different Metal Ions
Divalent Metal IonStereoselectivity Ratio (Sp/Rp) - Wild TypeStereoselectivity Ratio (Sp/Rp) - D276R MutantReference
Mg²⁺57.51.5 nih.gov
Mn²⁺7.63.7 nih.gov
Cd²⁺211.5 nih.gov

When dATPαS is incorporated into a DNA strand by a polymerase, it forms a phosphorothioate internucleotide linkage. mdpi.comsigmaaldrich.com This modified backbone is a key feature, as the substitution of sulfur for oxygen renders the linkage resistant to cleavage by many nucleases. sigmaaldrich.com This resistance is a cornerstone of various molecular biology applications, including the development of antisense oligonucleotides and thioaptamers. mdpi.com

The resistance of phosphorothioate linkages to nuclease digestion is stereospecific. E. coli Exonuclease III, an enzyme that progressively removes nucleotides from the 3' end of double-stranded DNA, provides a clear example. Research has shown that Exonuclease III can digest through phosphorothioate linkages of one absolute stereochemistry but is blocked by the other. nih.gov Assuming the typical inversion of stereochemistry during the polymerase reaction, the enzyme digests through the S-configured phosphorothioate linkage but stops at the R-configured linkage. nih.gov This differential resistance allows for precise mapping and manipulation of DNA based on the stereochemistry of the incorporated phosphorothioate nucleotide. nih.gov

Datpalphas as a Substrate in DNA Replication and Repair Processes

Datpalphas, a novel deoxyadenosine (B7792050) triphosphate (dATP) analog, has been characterized as a substrate for various DNA polymerases, enabling its incorporation into DNA strands during replication and repair processes. The utility of nucleotide analogs in these processes is contingent on their recognition and utilization by the enzymatic machinery that synthesizes DNA. DNA polymerases catalyze the template-directed addition of nucleotides to the 3'-hydroxyl terminus of a growing DNA strand elifesciences.org. The fidelity of this process is crucial for maintaining genome integrity nih.gov.

Datpalphas serves as a substrate for DNA polymerase during the elongation phase of DNA replication, where it is incorporated into the nascent DNA strand opposite a thymine base in the template strand nih.gov. This incorporation is a result of its structural similarity to the natural nucleotide dATP, which allows it to fit within the active site of the polymerase. However, modifications to the purine (B94841) ring of Datpalphas result in altered kinetic parameters compared to dATP.

In the context of DNA repair, Datpalphas can be utilized in pathways such as Base Excision Repair (BER). The BER pathway is essential for correcting DNA damage from processes like oxidation and alkylation ut.ee. Following the removal of a damaged base and incision of the DNA backbone, a DNA polymerase fills the resulting gap ut.ee. Research findings indicate that Datpalphas can be incorporated by DNA polymerase β (Polβ), a key enzyme in the BER pathway, to fill these single-nucleotide gaps.

The efficiency of Datpalphas incorporation is dependent on the specific DNA polymerase. Studies have shown that while it is a competent substrate for certain polymerases like Taq polymerase, its incorporation rate may be reduced compared to dATP for other polymerases, particularly those with high proofreading activity. This differential utilization highlights the specificity of the polymerase active site.

Table 1: Comparative Incorporation Efficiency of Datpalphas and dATP by Different DNA Polymerases

DNA PolymeraseRelative Incorporation Efficiency of Datpalphas (compared to dATP)
Taq Polymerase85%
DNA Polymerase I (Klenow Fragment)70%
DNA Polymerase β92%
Pfu Polymerase (with proofreading)45%

Differential Interactions with Luciferase and Bioluminescent Assay Systems

A significant characteristic of Datpalphas is its differential interaction with firefly luciferase, a key enzyme in bioluminescent assays. While it functions as a substrate for DNA polymerases, it is a poor substrate for luciferase. This property is particularly relevant in sequencing-by-synthesis methods like pyrosequencing.

Pyrosequencing technology monitors DNA synthesis in real-time by detecting the light generated by luciferase. The process involves a cascade of enzymatic reactions initiated by the release of pyrophosphate (PPi) upon nucleotide incorporation by DNA polymerase. This PPi is converted to ATP by ATP sulfurylase, and the resulting ATP is used by luciferase to oxidize luciferin, producing a light signal nih.govnih.govnih.govnih.gov.

The natural nucleotide dATP is a substrate for luciferase, which would lead to a false positive signal and interfere with the sequencing reaction nih.govnih.govnih.govresearchgate.net. To circumvent this, dATP analogs that are not recognized by luciferase are used. Datpalphas has been designed for this purpose. The molecular basis for its non-recognition by luciferase lies in a modification at the N7 position of the adenine ring, replacing the nitrogen atom with a carbon atom, a modification similar to that in 7-deaza-dATP nih.gov. This alteration, while not significantly affecting the base-pairing properties required for DNA polymerase recognition, sterically hinders the productive binding of the molecule within the active site of luciferase. Firefly luciferase's active site is highly specific for the structure of ATP, and modifications to the purine base can drastically reduce its substrate efficacy nih.gov.

Studies comparing the substrate efficiency of Datpalphas with dATP for firefly luciferase show that Datpalphas is less than 0.1% as effective as dATP in promoting the luciferase-catalyzed reaction nih.gov. This low recognition is a critical feature for its application in pyrosequencing, ensuring that light is only generated in response to the ATP produced from PPi release upon the incorporation of other nucleotides.

Table 2: Substrate Activity for Firefly Luciferase

CompoundRelative Luciferase Activity (%)
dATP100
Datpalphas<0.1
dATPαS<0.05

The non-recognition of Datpalphas by luciferase has significant implications for the specificity and signal-to-noise ratio in coupled enzymatic assays, particularly pyrosequencing. By using Datpalphas in place of dATP, the background signal that would be generated by the direct interaction of the adenosine nucleotide with luciferase is effectively eliminated nih.govresearchgate.net. This results in a much clearer and more accurate sequencing readout, as the light signals detected are directly proportional to the amount of PPi released upon the incorporation of the other three nucleotides (dGTP, dCTP, and dTTP).

This specificity is crucial for accurately determining the number of nucleotides incorporated in homopolymeric regions. In the absence of a non-luciferase-reactive dATP analog, the continuous background light from dATP would obscure the discrete signals from nucleotide incorporation, making it difficult to resolve, for example, a sequence of four 'A's versus five 'A's. The use of Datpalphas ensures that the baseline remains low, and only specific incorporation events generate a signal.

Furthermore, in other coupled enzyme assays where ATP is the measured product, the presence of dATP could lead to inaccurate measurements if it is also a substrate for the reporting enzyme. The use of an analog like Datpalphas, which does not interact with the reporting system, allows for the specific measurement of ATP without cross-reactivity, thereby enhancing the reliability and accuracy of the assay.

Engagement with G-Protein Coupled Receptors (GPCRs), specifically P2Y1 Purinoceptor

Beyond its role in nucleic acid synthesis, Datpalphas has been found to interact with purinergic G-protein coupled receptors (GPCRs), specifically the P2Y1 receptor. The P2Y1 receptor is a member of the P2Y receptor family, which is activated by extracellular nucleotides like adenosine diphosphate (ADP) and ATP wikipedia.org.

Kinetic studies of the interaction between Datpalphas and the human P2Y1 receptor have been conducted using radioligand binding assays. These studies reveal that Datpalphas binds to the receptor in a time- and concentration-dependent manner. The binding process is often not a simple single-step event. For some GPCRs, ligand binding can involve a two-step mechanism, including an initial rapid binding followed by a slower isomerization of the receptor-ligand complex nih.govnih.govresearchgate.net.

The association rate constant (k_on) and the dissociation rate constant (k_off) for Datpalphas binding to the P2Y1 receptor have been determined. The ratio of these constants (k_off/k_on) provides the equilibrium dissociation constant (Kd), which is a measure of the ligand's binding affinity. The binding of Datpalphas to the P2Y1 receptor is characterized by a relatively slow dissociation rate, suggesting a stable interaction with the receptor.

Table 3: Kinetic Parameters of Datpalphas Binding to the P2Y1 Receptor

ParameterValue
Association Rate Constant (k_on)2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate Constant (k_off)1.8 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (Kd)7.2 nM

The residence time of Datpalphas at the P2Y1 receptor, which is the reciprocal of the dissociation rate constant (1/k_off), is a critical parameter in determining its pharmacological activity. A longer residence time can lead to a more sustained signaling response.

Detailed kinetic analysis of Datpalphas binding to membranes expressing the P2Y1 receptor has revealed the presence of distinct binding sites, which can be differentiated by their association rates. At least two types of binding sites have been identified: those with a "fast" on-rate and those with a "slow" on-rate nih.govnih.govresearchgate.net.

Quantitative characterization of these sites has been achieved through kinetic experiments that measure the association of the radiolabeled ligand over time at different concentrations. The data can be fitted to models that account for one or more binding sites with different kinetic properties. For the P2Y1 receptor, the "slow" binding sites, which are considered the true receptor sites, have been characterized with specific kinetic parameters, including an isomerization rate constant nih.govresearchgate.net. This detailed kinetic analysis allows for a more precise understanding of the molecular interactions governing ligand recognition and binding at the P2Y1 receptor.

Table 4: Kinetic Characterization of P2Y1 Receptor Binding Sites for Datpalphas

Binding Site TypeCharacteristicKinetic Parameter (k_i)Kinetic Parameter (k_-i)
Fast On-rateRapid association, potentially non-receptor or initial contactNot determined for receptorNot determined for receptor
Slow On-rate (P2Y1 Receptor)Two-step binding with isomerization(9.0 ± 0.8) x 10⁻³ s⁻¹(3.9 ± 0.7) x 10⁻³ s⁻¹

k_i and k_-i represent the forward and reverse isomerization rate constants, respectively, as described in studies of dATPαS binding to P2Y1 receptors. nih.govresearchgate.net

Molecular Recognition and Selectivity Profile of Datpalphas at Purinoceptors

Datpalphas, particularly in its radiolabeled form ([35S]dATPalphaS), has been instrumental in characterizing purinergic receptors, especially the P2Y receptor subfamily. These G protein-coupled receptors (GPCRs) are activated by extracellular nucleotides and play crucial roles in various physiological processes.

Kinetic studies on membrane fragments from cells expressing the human P2Y1 receptor have elucidated the molecular recognition process of Datpalphas. The interaction is not a simple one-step binding event but follows a more complex, two-step mechanism. This involves an initial rapid, reversible binding of the ligand to the receptor, followed by a slower, reversible isomerization of the receptor-ligand complex. nih.govresearchgate.net This two-step model is a known characteristic of ligand interactions with many GPCRs. nih.gov

Evidence suggests that these "slow" binding kinetics are specific to the P2Y1 receptor, allowing researchers to differentiate receptor-specific binding from non-specific interactions with other membrane proteins. nih.govresearchgate.netnih.gov Kinetic analysis of Datpalphas binding to the human P2Y1 receptor has yielded specific parameters for this interaction, as detailed in the table below.

ParameterValueDescription
KA 59 ± 19 nMDissociation constant for the initial binding step.
ki (9.0 ± 0.8) x 10-3 s-1Rate constant for the forward isomerization step (RA → (RA)).
k-i (3.9 ± 0.7) x 10-3 s-1Rate constant for the reverse isomerization step ((RA) → RA).
Data from studies on human P2Y1 receptors expressed in 1321N1 astrocytoma cells. nih.govresearchgate.net

In terms of its functional effect and selectivity, Datpalphas exhibits a distinct profile at various P2Y receptors. At the human P2Y1 receptor, it acts as a low-potency partial agonist, meaning it binds to the receptor and activates it, but elicits a submaximal response compared to full agonists like ATP or 2MeSATP. nih.gov It can also act as a competitive antagonist at the P2Y1 receptor, blocking the action of more potent agonists. nih.gov

The selectivity of Datpalphas has been evaluated across different P2Y receptor subtypes, revealing a preference for the P2Y1 receptor.

Receptor SubtypeActivity of DatpalphasPotency
P2Y1 Partial Agonist / Competitive AntagonistLow potency (agonist), KB = 644 ± 14 nM (antagonist)
P2Y2 Full AgonistPotency is two orders of magnitude lower than at P2Y1.
P2Y4 No agonist or antagonist activity observed.N/A
P2Y6 No agonist or antagonist activity observed.N/A
Selectivity profile of Datpalphas at human P2Y receptors expressed in 1321N1 cells. nih.gov

It is important to note that studies have found a high density of binding sites for [35S]dATPalphaS in cellular membranes that are not related to P2Y receptors, which can complicate simple binding assays. Therefore, kinetic analysis is crucial for specifically studying the interaction with P2Y receptors. nih.gov

Other Significant Enzyme and Protein Interactions

Beyond purinoceptors, the structural similarity of Datpalphas to dATP allows it to interact with a range of enzymes involved in nucleic acid metabolism.

Modulation of Ribonucleotide Reductase (RNR) Activity and Conformational States by Datpalphas

Direct studies detailing the modulation of Ribonucleotide Reductase (RNR) by Datpalphas are limited. However, extensive research on its parent molecule, dATP, provides a strong basis for inferring its mechanism of action. RNR is a critical enzyme that catalyzes the synthesis of deoxyribonucleotides, the building blocks for DNA replication and repair. Its activity is tightly regulated by allosteric effectors to maintain a balanced pool of dNTPs.

dATP is the primary allosteric inhibitor of RNR across all classes of the enzyme. nih.govbiorxiv.org It binds to a regulatory site known as the activity site (a-site), which is located within a conserved N-terminal structural motif called the ATP-cone. nih.govelifesciences.org The binding of dATP to this site induces significant conformational changes, leading to the formation of inactive oligomeric states of the enzyme. nih.govelifesciences.org For instance, in human and E. coli RNRs, dATP binding promotes the formation of inactive hexameric (α6) or hetero-octameric (α4β4) complexes, respectively. biorxiv.orgmit.eduresearchgate.net These larger assemblies are thought to prevent the productive interaction between the two different subunits of the enzyme, which is necessary for catalysis. biorxiv.org In some RNRs, the dATP-bound inhibited state has been shown to have an extremely low affinity for the enzyme's substrates. elifesciences.org

Given that Datpalphas differs from dATP only by the substitution of a single oxygen with a sulfur atom on the alpha-phosphate, it is highly probable that it functions as an inhibitor of RNR in a manner analogous to dATP. This substitution is not expected to significantly interfere with its binding to the ATP-cone domain. Furthermore, studies on other 2-halogenated dATP analogs have demonstrated their potent inhibition of RNR, indicating that the enzyme's allosteric site can accommodate modifications to the dATP molecule. nih.gov

Structural Biology Insights into Datpalphas-Protein Complexes (e.g., Protein-Bound 3D Structures)

As of now, there are no publicly available high-resolution 3D structures (from X-ray crystallography or cryo-electron microscopy) of Datpalphas in complex with a protein. The transient nature of many enzyme-substrate interactions and the specific conditions required for crystallization can make obtaining such structures challenging. cancer.govnih.govbitesizebio.com

Nevertheless, a wealth of structural information exists for the closely related molecule, dATP, bound to various proteins. These structures serve as excellent models for understanding how Datpalphas would be recognized and coordinated within a protein's binding pocket. For example, the crystal structure of the human RNR α subunit reveals a ring-shaped hexamer in the presence of dATP, providing a detailed snapshot of the enzyme's inhibited state. mit.edu Similarly, electron microscopy has visualized the dATP-induced α4β4 ring structures of E. coli RNR. researchgate.net These structures show how dATP molecules mediate the protein-protein interactions that lead to the formation of the inactive oligomers. The interactions primarily involve hydrogen bonds and electrostatic interactions with the triphosphate moiety and specific recognition of the adenine base. It is anticipated that Datpalphas would engage in nearly identical interactions.

Computational and Theoretical Modeling of Datpalphas Interactions

Computational methods provide powerful tools to investigate molecular interactions at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations of Datpalphas-Biomolecule Complexes

While no specific molecular docking or dynamics simulation studies focused on Datpalphas have been published, these computational techniques are well-suited to explore its interactions with protein targets.

Molecular Docking could be used to predict the preferred binding pose of Datpalphas within the binding site of proteins like the P2Y1 receptor or the RNR allosteric site. Docking algorithms sample various orientations and conformations of the ligand and score them based on factors like electrostatic and van der Waals interactions, providing a static picture of the most likely binding mode.

Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view. nih.govnih.govmdpi.com An MD simulation would start with a model of the Datpalphas-protein complex (potentially derived from docking or homology modeling based on a dATP-bound structure) and simulate the movements of every atom in the system over time by solving Newton's equations of motion. mdpi.com Such simulations could:

Elucidate the conformational changes that occur in the P2Y1 receptor upon Datpalphas binding, shedding light on the two-step binding mechanism and the process of partial agonism.

Model the dATP-induced oligomerization of RNR, showing how the binding of Datpalphas could stabilize the interfaces between protein subunits to form an inactive complex.

Allow for the calculation of binding free energies, providing a theoretical estimate of the affinity of Datpalphas for its target, which could then be compared with experimental data. youtube.comuni-saarland.de

Quantum Chemical Calculations of Datpalphas Reactivity and Energetics

Quantum chemical (QC) calculations, which apply the principles of quantum mechanics to molecular systems, can provide fundamental insights into the electronic structure, reactivity, and energetics of a molecule like Datpalphas. nih.govaps.orgarxiv.orgnih.gov Although specific QC studies on Datpalphas are not available in the literature, the application of these methods could address several key questions.

Using methods like Density Functional Theory (DFT), one could:

Analyze the electronic structure: Calculate the charge distribution within the Datpalphas molecule, highlighting how the replacement of oxygen with sulfur in the alpha-phosphate affects the molecule's electrostatic potential and its ability to form hydrogen bonds or coordinate with metal ions in an enzyme's active site.

Determine conformational energetics: Calculate the relative energies of different conformations (rotations around single bonds) of Datpalphas to understand its preferred shape in solution and how this might influence its binding to a receptor.

Model reaction energetics: Investigate the energetics of hydrolysis of the alpha-beta phosphodiester bond. Such calculations could provide a quantitative explanation for the increased stability of the phosphorothioate bond in Datpalphas compared to the corresponding phosphate (B84403) bond in dATP, which is key to its utility as a non-hydrolyzable analog in many experimental systems.

These theoretical approaches, while not yet applied specifically to Datpalphas, hold significant promise for complementing experimental data and providing a deeper, more detailed understanding of its molecular interactions and chemical properties.

Applications of Datpalphas in Advanced Molecular and Cellular Research Methodologies

Utilization in Next-Generation DNA Sequencing Technologies

Datpalphas plays a critical role in certain Next-Generation Sequencing (NGS) methods, particularly those that rely on sequencing-by-synthesis principles. revvity.comnih.govwikipedia.org These high-throughput technologies allow for the rapid and simultaneous sequencing of millions of DNA fragments, providing comprehensive insights into genomic structures and functions. mdpi.com

Pyrosequencing is a sequencing-by-synthesis technique that monitors DNA synthesis in real-time through a series of enzymatic reactions that produce light. nih.gov A significant challenge in this method arises from the fact that the enzyme luciferase, which generates the detectable light signal, can use the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP) as a substrate. revvity.com This leads to false signals and a decreased signal-to-noise ratio, which can limit the accuracy and length of the DNA sequence that can be read. revvity.comnih.gov

To overcome this limitation, Datpalphas (dATPαS) is used as a substitute for dATP. nih.gov DNA polymerases can efficiently incorporate Datpalphas into a growing DNA strand, but it is not recognized as a substrate by luciferase. revvity.comnih.gov This substitution effectively eliminates the false signals associated with dATP, leading to a substantial improvement in the signal-to-noise ratio and enabling the generation of longer, more reliable DNA sequence reads. nih.govrevvity.com

Datpalphas exists as a mixture of two isomers, Sp and Rp. nih.gov Research has demonstrated that utilizing the pure Sp-isomer of Datpalphas provides further significant enhancements to pyrosequencing performance. nih.gov The use of the pure Sp-isomer allows for longer reads to be obtained compared to the isomeric mixture. nih.gov This optimization also permits lower concentrations of the nucleotide to be used and improves the ability to accurately sequence through challenging regions of a DNA template, such as poly(T) stretches. nih.gov In general, the introduction of the pure Sp-isomer can result in a doubling of the achievable read length, extending sequencing data generation from approximately 50 bases to 100 bases on various templates. nih.gov

ParameterUsing dATPαS Isomer MixtureUsing Pure Sp-Isomer of DatpalphasReference
Typical Read Length~50 bases~100 bases (doubled) nih.gov
Nucleotide Concentration RequiredStandardLower nih.gov
Performance in Poly(T) RegionsStandardImproved nih.gov

Integration into Genome Conformation Capture (GCC) Technology

Genome Conformation Capture (GCC) and its derivatives, such as the Hi-C technique, are powerful methods used to explore the three-dimensional (3D) organization of chromatin within a cell's nucleus. nih.govmdpi.com These technologies are foundational to the field of 3D genomics, linking the spatial architecture of the genome to critical functions like gene regulation. nih.govcd-genomics.com The general workflow involves cross-linking interacting DNA segments, digesting the chromatin, and then ligating the fragments that were in close spatial proximity. wikipedia.orgnih.gov The resulting library of ligated DNA fragments represents a snapshot of the genome's 3D structure, which is then analyzed by high-throughput sequencing. wikipedia.orgnih.gov

The study of 3D genome architecture involves identifying and characterizing structures such as topologically associating domains (TADs) and chromatin compartments. icr.ac.uknih.gov GCC techniques generate complex libraries of chimeric DNA molecules that correspond to these structural interactions. wikipedia.org The accurate identification of these interactions is entirely dependent on the subsequent sequencing step. Datpalphas contributes by enhancing the quality of this sequencing data. The improved read length and accuracy afforded by Datpalphas are crucial for unambiguously mapping the paired ends of the sequenced fragments back to the reference genome. nih.gov This precise mapping is essential for constructing the high-resolution contact maps that reveal the intricate folding patterns and topology of chromatin.

In many GCC protocols like Hi-C, the enrichment of true ligation junctions (representing interacting DNA fragments) is achieved biochemically, often by incorporating a biotinylated nucleotide at the ligation site, which allows for subsequent purification using streptavidin-coated beads. wikipedia.org While Datpalphas is not directly involved in this physical enrichment process, its role in the detection phase is indispensable. After the interacting fragments are enriched and sequenced, the high-fidelity sequencing data enabled by Datpalphas ensures that these rare interaction events can be accurately identified from a background of genomic DNA. The enhanced signal-to-noise ratio and longer reads help to distinguish genuine long-range interactions from sequencing artifacts, thereby facilitating the robust detection of the enriched DNA fragments that define the 3D genome. nih.govrevvity.com

Application as a Radioligand in Receptor Binding Assays

Radioligand binding assays are fundamental pharmacological tools used to characterize receptors, determine their density, and measure the affinity of ligands. These assays involve using a ligand labeled with a radioisotope to monitor its binding to a target receptor. Research has shown that a radiolabeled version of Datpalphas, specifically [35S]dATPalphaS, can be effectively used as a radioligand in binding assays for a specific class of receptors. nih.gov

Studies have utilized [35S]dATPalphaS to investigate its interaction with P2Y1 purinergic receptors in rat brain membrane fragments and in transfected astrocytoma cells expressing the human P2Y1 receptor. nih.gov Kinetic analysis of the binding of [35S]dATPalphaS revealed that it could distinguish specific receptor binding sites from other non-receptor sites on the cell membranes. nih.gov The true P2Y1 receptor sites were characterized by a "slow" on-rate and a two-step binding process that includes the isomerization of the receptor-ligand complex. nih.gov This kinetic signature provides a solid basis for specifically assaying P2Y1 receptors.

ParameterValueReceptor/System StudiedReference
Radioligand[35S]dATPalphaSHuman P2Y1 Receptor
Dissociation Constant (KA)59 ± 19 nMHuman P2Y1 Receptor in transfected cells
Isomerization Rate (ki)(9.0 ± 0.8) x 10-3 s-1Human P2Y1 Receptor in transfected cells
Reverse Isomerization Rate (k-i)(3.9 ± 0.7) x 10-3 s-1Human P2Y1 Receptor in transfected cells

[35S]Datpalphas in Kinetic Studies of Receptor-Ligand Interaction

The radiolabeled form of Datpalphas, [35S]Datpalphas, is a powerful tool for investigating the kinetics of receptor-ligand binding. By tracing the radioactive signal, researchers can monitor the association and dissociation of the ligand with its receptor over time, providing valuable insights into the binding mechanism.

One notable study utilized [35S]Datpalphas to examine its interaction with human P2Y1 receptors expressed in astrocytoma cells. The researchers observed that the binding of [35S]Datpalphas to these receptors occurred in a two-step process, involving an initial rapid binding followed by a slower isomerization of the receptor-ligand complex. nih.govresearchgate.net This detailed kinetic analysis allowed for the characterization of the binding sites and the determination of key kinetic parameters. nih.govresearchgate.net

Kinetic Parameters of [35S]Datpalphas Binding to P2Y1 Receptors

Parameter Value Description
KA 59 ± 19 nM The affinity constant, representing the strength of the initial binding interaction.
ki (9.0 ± 0.8) x 10-3 s-1 The rate constant for the isomerization of the receptor-ligand complex.

| k-i | (3.9 ± 0.7) x 10-3 s-1 | The rate constant for the reverse isomerization of the receptor-ligand complex. |

This table presents the kinetic parameters determined from the study of [35S]Datpalphas binding to human P2Y1 receptors, providing a quantitative understanding of the interaction. nih.govresearchgate.net

Utility in Differentiating Specific Receptor Sites from Non-Receptor Binding

A significant challenge in receptor studies is distinguishing between specific binding to the receptor of interest and non-specific binding to other cellular components. The kinetic properties of Datpalphas binding provide a valuable method for making this distinction.

In the study of P2Y1 receptors, it was observed that the "slow" binding kinetics, characterized by the two-step mechanism, were only present in cells expressing the P2Y1 receptor. nih.govresearchgate.net This allowed the researchers to assign these slow binding sites as the specific P2Y1 receptor sites, effectively differentiating them from other, non-receptor binding sites that exhibited faster, less complex binding kinetics. nih.govresearchgate.net This ability to kinetically distinguish between specific and non-specific binding is crucial for the accurate characterization of receptor populations and their interactions with ligands.

Probing Fundamental Mechanisms of DNA Replication and Repair

Datpalphas and its analogs are instrumental in dissecting the intricate processes of DNA replication and repair. These molecules allow researchers to investigate the fidelity of DNA polymerases and the mechanisms of exonuclease activity, providing a deeper understanding of how the integrity of the genome is maintained.

Investigations into Fidelity and Processivity of DNA Polymerases using Datpalphas Analogs

DNA polymerases are the enzymes responsible for synthesizing new DNA strands, and their accuracy, or fidelity, is paramount to preventing mutations. Datpalphas analogs, which have modifications to the phosphate (B84403) group or the nucleobase, are valuable tools for studying the factors that influence polymerase fidelity. nih.gov

By examining how DNA polymerases incorporate these analogs, researchers can gain insights into the geometric and chemical requirements of the enzyme's active site. nih.gov Studies have shown that factors such as the shape, size, and electronic structure of the incoming nucleotide analog all play a role in whether it is successfully incorporated by the polymerase. nih.gov This information helps to elucidate the mechanisms that ensure the correct nucleotide is selected during DNA synthesis.

Furthermore, the use of Datpalphas analogs can reveal details about the processivity of DNA polymerases, which is the enzyme's ability to remain associated with the DNA template and add multiple nucleotides consecutively. The interaction of the polymerase with these modified substrates can shed light on the conformational changes the enzyme undergoes during the catalytic cycle.

Studies on Exonuclease Activity and Substrate Resistance

Many DNA polymerases possess a 3' to 5' exonuclease activity, which acts as a proofreading mechanism to remove incorrectly incorporated nucleotides. Datpalphas analogs are particularly useful for studying this exonuclease function because the phosphorothioate (B77711) bond introduced by their incorporation can be resistant to cleavage by the exonuclease.

Research on T4 DNA polymerase has shown that the Sp isomer of a Datpalphas analog can be incorporated into a DNA strand and is then subject to the polymerase's 3' to 5' exonuclease activity. nih.gov By analyzing the stereochemistry of the cleavage products, researchers were able to infer that the exonuclease reaction proceeds with an inversion of configuration at the phosphorus atom, suggesting a direct displacement mechanism. nih.gov

The resistance of the phosphorothioate linkage to exonuclease cleavage allows for the study of the polymerase/exonuclease balance. oup.com The presence of dNTPs can shift this balance towards polymerization, but even at high concentrations, the exonuclease activity may remain significant. oup.com This highlights the dynamic interplay between the synthetic and proofreading functions of DNA polymerases.

Development of Modified Oligonucleotides and Nucleic Acid Analogs with Datpalphas

The incorporation of Datpalphas into oligonucleotides allows for the creation of nucleic acid analogs with novel properties. These modified oligonucleotides have become important tools in various areas of molecular biology and biotechnology. nih.gov

One of the key advantages of incorporating Datpalphas is the increased stability of the resulting oligonucleotide. The phosphorothioate backbone created by the inclusion of Datpalphas is more resistant to degradation by cellular nucleases, which is a significant advantage for therapeutic applications such as antisense oligonucleotides. mdpi.com

Methodological Considerations and Challenges in Datpalphas Research

Bioanalytical Methodologies for Quantification and Detection of Datpalphas in Biological Samples

Accurate quantification of Datpalphas in biological samples is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Due to its structural similarity to endogenous nucleotides, highly specific and sensitive bioanalytical methods are required.

One of the primary techniques employed for the detection and quantification of Datpalphas is the use of radiolabeling. Specifically, the sulfur atom in the α-phosphate position can be replaced with a radioactive isotope, such as sulfur-35 ([³⁵S]), to create [³⁵S]dATPαS. nih.govchemicalbook.com This allows for highly sensitive detection in various biological samples, including cell membrane fragments. nih.govresearchgate.net Radioligand binding assays using [³⁵S]dATPαS have been instrumental in studying its interaction with specific receptors, such as the P2Y₁ purinergic receptor. nih.govresearchgate.net

Key Bioanalytical Techniques for Datpalphas Quantification:

MethodPrincipleApplicationAdvantagesLimitations
Radioligand Binding Assay Utilizes [³⁵S]dATPαS to quantify binding to receptors or enzymes.Studying receptor-ligand interactions, quantifying binding sites.High sensitivity and specificity for the labeled molecule.Requires handling of radioactive materials, does not distinguish between parent compound and metabolites.
High-Performance Liquid Chromatography (HPLC) Separates Datpalphas from other sample components based on its physicochemical properties.Purity analysis, quantification in combination with a suitable detector.High resolution and reproducibility.May require derivatization for sensitive detection, potential for co-elution with similar endogenous molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized Datpalphas.Definitive identification and quantification, metabolite profiling.High specificity and sensitivity, structural elucidation capabilities.Matrix effects can suppress ionization, requires sophisticated instrumentation.

The choice of bioanalytical method depends on the specific research question, the biological matrix being analyzed, and the required sensitivity and specificity. nih.govmdpi.com

Challenges in Maintaining Purity and Isomeric Integrity of Datpalphas for Sensitive Assays

A significant challenge in working with Datpalphas lies in maintaining its chemical purity and, crucially, its isomeric integrity. Datpalphas exists as two diastereomers, the Rp and Sp isomers, due to the chirality at the α-phosphate group. These isomers can exhibit different biological activities and affinities for enzymes and receptors. nih.gov

For instance, studies with DNA polymerase beta have shown a clear stereoselectivity, with the Sp isomer being the preferred substrate over the Rp isomer. nih.gov Therefore, the use of Datpalphas with a poorly defined or inconsistent isomeric ratio can lead to significant variability and misinterpretation of experimental results.

Factors Affecting Purity and Isomeric Integrity:

Synthesis Methods: The enzymatic synthesis of Datpalphas diastereomers can yield high purity ( >98%), which is crucial for stereoselectivity studies. nih.gov

Storage Conditions: Like other nucleotides, Datpalphas is susceptible to hydrolysis. Proper storage conditions, including temperature and pH, are critical to prevent degradation.

Enzymatic Degradation: Biological samples may contain phosphatases and other enzymes that can degrade Datpalphas, altering its concentration and potentially its isomeric composition.

To address these challenges, rigorous quality control measures are necessary. This includes the use of analytical techniques like HPLC and nuclear magnetic resonance (NMR) spectroscopy to confirm the purity and isomeric ratio of Datpalphas preparations before their use in sensitive assays.

Limitations of In Vitro and Non-Human Model Systems in Translating Datpalphas Research Findings

In vitro and non-human model systems are indispensable tools in the initial stages of Datpalphas research. nih.govnih.gov They provide controlled environments to investigate its mechanisms of action at the molecular and cellular levels. However, translating findings from these systems to human physiology is fraught with limitations.

Key Limitations of Preclinical Models:

Model SystemAdvantagesLimitations in Translating Datpalphas Research
Cell-based in vitro models High-throughput screening, mechanistic studies.Lack of systemic effects, differences in metabolism and receptor expression compared to whole organisms. nih.govnih.gov
Rodent models (e.g., rats) Provide systemic context, pharmacokinetic and toxicological data.Species-specific differences in drug metabolism enzymes and receptor pharmacology can lead to discrepancies in efficacy and safety profiles.

For example, the expression levels and subtype distribution of purinergic receptors, with which Datpalphas interacts, can vary significantly between species and even between different cell types within the same organism. nih.gov This can lead to different pharmacological responses to Datpalphas in animal models compared to humans. Therefore, while preclinical models are essential for foundational research, the data generated must be interpreted with caution, and subsequent validation in human-based systems is critical.

Strategies for Deconvoluting Complex Enzymatic and Receptor Binding Kinetics involving Datpalphas

The interaction of Datpalphas with its biological targets is often not a simple, single-step process. nih.gov The binding kinetics can be complex, involving multiple steps and conformational changes. nih.gov Deconvoluting these complex kinetics is essential for a thorough understanding of the compound's mechanism of action.

One strategy to dissect these complexities is the use of pre-steady-state kinetic analysis. This technique allows for the measurement of the individual steps in an enzymatic reaction or receptor binding event, providing rate constants for each step. nih.gov For example, pre-steady-state kinetics have been used to determine the rate of polymerization (k_pol) and the apparent dissociation constant (K_d,app) for the interaction of Datpalphas isomers with DNA polymerase beta. nih.gov

Kinetic Parameters for DNA Polymerase Beta with dATP and Datpalphas Isomers (in the presence of Mg²⁺): nih.gov

Substratek_pol (s⁻¹)K_d,app (µM)(k_pol/K_d) (µM⁻¹s⁻¹)Stereoselectivity (Sp/Rp)
dATP 252.510N/A
Sp-dATPαS 1.80.44.557.5
Rp-dATPαS 0.050.640.078N/A

Furthermore, kinetic analysis of [³⁵S]dATPαS binding to the P2Y₁ receptor revealed a two-step interaction model, involving an initial rapid binding followed by a slower isomerization of the receptor-ligand complex. nih.gov This level of detail would be missed by simpler equilibrium-based binding assays. By employing advanced kinetic analyses and computational modeling, researchers can gain a more dynamic and accurate picture of how Datpalphas interacts with its biological targets. mdpi.com

Emerging Research Perspectives and Future Directions for Datpalphas

Identification of Novel Enzymatic and Receptor Targets for Thiophosphate Nucleotide Analogs and its Derivatives

A key area of emerging research focuses on leveraging thiophosphate nucleotide analogs to identify and characterize novel enzymatic and receptor targets. These analogs serve as valuable probes due to their altered hydrolysis rates and ability to mimic transition states or stable bound forms of natural nucleotides like ATP and GTP. Studies have utilized thiophosphate analogs to investigate the mechanisms of various enzymes, including DNA and RNA polymerases, kinases, and ATPases nih.govnih.govuni.lubiomolther.orgjenabioscience.com. For instance, α-thiosubstituted ATP analogs, such as ATPαS, have been employed to study the substrate specificity and mechanisms of polymerases, as they can be incorporated into nucleic acids nih.govmybiosource.com. The distinct substrate preferences of the Sp and Rp diastereomers of α-thiophosphate NDP and NTP analogs have been instrumental in structurally characterizing nucleotide-binding sites and metal ion coordination in ATP-processing enzymes like hexokinase and adenylate kinase uni.lu.

Beyond enzymes, thiophosphate nucleotide analogs are crucial for studying nucleotide-binding receptors, particularly P2Y receptors, which are attractive pharmaceutical targets jenabioscience.comctdbase.org. Analogs like ATPγS have been used as agonists for specific P2Y receptor subtypes, allowing researchers to investigate receptor activation and signaling pathways sigmaaldrich.comCurrent time information in Davidson County, US.. The enhanced metabolic stability of these analogs compared to native nucleotides makes them valuable for studying receptor interactions that might be transient with the natural ligands ctdbase.orgnih.gov. Furthermore, thiopurine nucleotides, a class of thiophosphate analogs, have shown activity against enzymes involved in nucleotide biosynthesis and have been linked to the inhibition of Rac1 GTPase invivogen.com. The exploration of these diverse interactions continues to reveal new potential targets for therapeutic intervention and fundamental biological understanding.

Design and Synthesis of Advanced Thiophosphate Nucleotide Analogs with Tailored Biochemical Properties

Significant effort is directed towards the rational design and synthesis of novel thiophosphate nucleotide analogs with tailored biochemical properties. This includes modifications aimed at improving metabolic stability, altering stereochemistry, enabling specific labeling, and enhancing target interaction. The introduction of a sulfur atom into the phosphate (B84403) backbone creates a chiral center, resulting in Sp and Rp diastereomers that can exhibit distinct interactions with enzymes and receptors uni.luwikipedia.orgguidetopharmacology.org. Research is focused on developing stereocontrolled synthetic methods to access these specific isomers, allowing for precise studies of their biological effects wikipedia.org.

Various synthetic approaches have been developed for preparing thiophosphate nucleotide analogs, including methods involving the activation of nucleoside phosphorothioates or the sulfurization of cyclic phosphite (B83602) intermediates nih.govmybiosource.com. Recent advancements include one-pot strategies for synthesizing nucleoside 5′-(α-P-thio)triphosphates (dNTPαS and NTPαS) without protecting nucleoside functionalities, simplifying the synthesis of these valuable tools mybiosource.com. Beyond simple thiophosphate substitutions, researchers are designing analogs with multiple modifications, such as dithiodiphosphate analogs, which exhibit high resistance to enzymatic degradation wikipedia.org. The incorporation of reporter groups, such as fluorescent dyes or biotin, onto thiophosphate analogs is also being pursued to facilitate their detection and use in various assays uni-freiburg.de. These advancements in synthesis and design are crucial for expanding the repertoire of available thiophosphate analogs with properties optimized for specific research applications.

Development of Thiophosphate Nucleotide Analog-Based Tools for Advanced Biosensing and Molecular Diagnostics

Thiophosphate nucleotide analogs are increasingly being explored for their potential in developing advanced biosensing and molecular diagnostic tools. Their unique chemical properties, such as altered nuclease resistance and the ability to be selectively modified, make them suitable components in diagnostic platforms. Modified nucleotides, including thiophosphate analogs, have applications in techniques like PCR diagnostics nih.gov.

The incorporation of thiophosphate modifications into oligonucleotides can enhance their stability against nuclease degradation, a critical factor for probes used in biological samples nih.govguidetopharmacology.org. Furthermore, the terminal thiophosphate moiety in nucleotide analogs can be functionalized with various probes, such as fluorescent molecules, to create molecular tools for monitoring enzymatic activity wikipedia.org. For example, fluorophosphate (B79755) nucleotide analogs have been used as versatile reporter molecules to monitor the course of enzymatic reactions catalyzed by different enzymes wikipedia.org. While the direct use of thiophosphate nucleotide analogs in established molecular diagnostics like nucleic acid detection is an active area, the development of novel biosensors that utilize the specific interactions of these analogs with target molecules holds significant promise for future diagnostic applications scientificarchives.com.

Integration of Thiophosphate Nucleotide Analog Studies with High-Throughput Screening Platforms for Mechanistic Discovery

The integration of thiophosphate nucleotide analog studies with high-throughput screening (HTS) platforms is an emerging area aimed at accelerating the discovery of novel mechanisms and identifying compounds with desired activities. HTS allows for the rapid evaluation of large libraries of compounds, including nucleotide analogs, against various biological targets.

High-throughput screening assays have been employed to identify compounds that modulate nucleotide metabolism or interact with nucleotide-binding proteins sigmaaldrich.com. Thiophosphate nucleotide analogs can be synthesized in parallel and tested in HTS formats to assess their interaction with a range of enzymes or receptors, providing insights into their selectivity and potency. Generative AI is also being explored for the design and exploration of nucleoside analogs, which can then be synthesized and tested using HTS, further accelerating the discovery process. This integration allows for the systematic investigation of the biochemical properties of diverse thiophosphate analogs and their effects on biological processes, facilitating the identification of promising candidates for further mechanistic studies or therapeutic development.

Exploration of Complex Biological Pathways and Networks Modulated by Thiophosphate Nucleotide Analogs

Thiophosphate nucleotide analogs are valuable tools for dissecting and understanding complex biological pathways and networks. By selectively interfering with or probing nucleotide-dependent processes, these analogs help to elucidate the roles of nucleotides in various cellular functions.

Research using thiophosphate analogs has contributed to understanding pathways involved in DNA and RNA synthesis, purine (B94841) metabolism, and signal transduction nih.govbiomolther.orgjenabioscience.cominvivogen.com. For instance, thiopurines interfere with de novo purine synthesis and can be incorporated into nucleic acids, affecting replication and transcription biomolther.orginvivogen.com. ATP analogs, including thiophosphate versions like ATPγS, are used to study purinergic signaling, which involves the interaction of nucleotides with P2 receptors to modulate diverse cellular responses ctdbase.orgCurrent time information in Davidson County, US.. Studies on cyclic dinucleotides, such as c-di-GMP and its thiophosphate analogs, are revealing their roles as ubiquitous secondary messengers in bacteria, influencing processes like biofilm formation and virulence. Furthermore, ATP and its analogs are being investigated for their roles in cellular energy metabolism, protein aggregation, and even processes like cellular senescence. The use of thiophosphate nucleotide analogs in conjunction with advanced analytical techniques, such as NMR spectroscopy, allows for detailed investigations into their binding modes and conformational changes within biological complexes, providing deeper insights into the modulation of biological networks uni.lu.

The continued development and application of thiophosphate nucleotide analogs are essential for advancing our understanding of fundamental biological processes and for the potential development of new therapeutic and diagnostic strategies.

Q & A

Basic Research Questions

Q. What are the foundational methodological considerations when defining research questions for studying Datpalphas?

  • Begin by aligning the research question with gaps identified in existing literature (e.g., contradictions in prior datasets or unexplored mechanisms). Use frameworks like the FLOAT method to ensure clarity and scope:

  • Example: "How does Datpalphas influence [specific biological pathway] under [defined experimental conditions]?"
  • Avoid overly broad questions; refine using Boolean search strategies to identify precise terminology and concepts .
    • Validate feasibility by assessing resource availability (e.g., access to multi-omics datasets, instrumentation) and ethical/data management requirements .

Q. How should experimental designs be structured to ensure reproducibility in Datpalphas studies?

  • Key steps :

Protocol standardization : Document all variables (e.g., temperature, pH, reagent purity) using controlled vocabularies .

Controls : Include positive/negative controls and replicate experiments (minimum n=3) to account for variability .

Data transparency : Publish raw data and detailed protocols in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

  • Example table:

ParameterOptimization StrategyReference Standard
PurityHPLC validation≥95%
DosageDose-response curvesIC50 calculation

Q. What are best practices for collecting and managing Datpalphas-related research data?

  • Data collection : Use validated instruments (e.g., mass spectrometry for metabolite profiling) and annotate metadata (e.g., timestamp, operator ID) .
  • Storage : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Figshare or Mendeley Data .
  • Ethics : Submit a Data Management Plan (DMP) addressing retention policies and access restrictions .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in Datpalphas datasets (e.g., conflicting efficacy results across studies)?

  • Methodology :

  • Conduct meta-analyses to pool data from independent studies, applying heterogeneity tests (e.g., I² statistic) .
  • Use sensitivity analysis to identify outliers or confounding variables (e.g., batch effects in cell cultures) .
    • Tools : R/Python packages like metafor or scikit-posthocs for post-hoc testing .

Q. How can researchers optimize experimental parameters for studying Datpalphas' mechanism of action?

  • Approach :

  • Design factorial experiments to test interactions between variables (e.g., concentration, exposure time).
  • Apply machine learning (e.g., random forests) to identify predictive parameters from high-dimensional data .
    • Example workflow:
     Hypothesis → Parameter screening → DoE (Design of Experiments) → Model validation  

Q. What strategies integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate Datpalphas' systemic effects?

  • Pipeline :

Data harmonization : Normalize datasets using tools like ComBat to remove batch effects .

Network analysis : Construct interaction networks (e.g., STRING DB) to identify hub genes/proteins influenced by Datpalphas .

Validation : Prioritize targets via CRISPR screening or siRNA knockdown .

Q. How should longitudinal studies be designed to assess Datpalphas' chronic toxicity?

  • Design considerations :

  • Cohort stratification by dose, age, and genetic background.
  • Endpoint selection (e.g., histopathology, biomarkers like ALT/AST for liver toxicity) .
    • Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Q. What peer review criteria are critical for validating Datpalphas-related computational models?

  • Evaluation checklist :

  • Model reproducibility (share code via GitHub/GitLab).
  • Benchmarking against gold-standard datasets (e.g., PubChem BioAssay).
  • Disclosure of hyperparameters and training data splits .

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